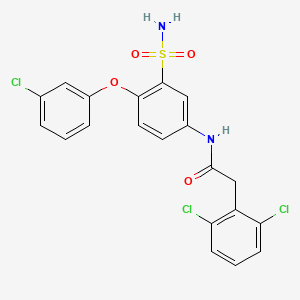

P2X4 antagonist-1

説明

特性

分子式 |

C20H15Cl3N2O4S |

|---|---|

分子量 |

485.8 g/mol |

IUPAC名 |

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-(2,6-dichlorophenyl)acetamide |

InChI |

InChI=1S/C20H15Cl3N2O4S/c21-12-3-1-4-14(9-12)29-18-8-7-13(10-19(18)30(24,27)28)25-20(26)11-15-16(22)5-2-6-17(15)23/h1-10H,11H2,(H,25,26)(H2,24,27,28) |

InChIキー |

APMQUMCNTBOSHY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)Cl)S(=O)(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of P2X4 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the P2X4 receptor, its signaling pathways, and the mechanisms of action of its antagonists. It includes quantitative data on antagonist potency, detailed experimental protocols for their characterization, and visualizations of key pathways and workflows.

The P2X4 Receptor: A Key Player in Purinergic Signaling

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[1][2] Structurally, it is a trimeric protein complex, forming a non-selective cation channel with high permeability to calcium (Ca2+), sodium (Na+), and potassium (K+).[1][2] Upon ATP binding, the receptor undergoes a conformational change that opens the channel pore, leading to cation influx and membrane depolarization.[1]

P2X4 receptors are widely expressed throughout the body, including in the central and peripheral nervous systems, immune cells (such as microglia, macrophages, and T-cells), and endothelial cells. This broad expression pattern underlies their involvement in a multitude of physiological and pathophysiological processes, including synaptic transmission, immune responses, inflammation, and chronic pain. Consequently, the P2X4 receptor has emerged as a promising therapeutic target for neuroinflammatory disorders and neuropathic pain.

P2X4 Receptor Activation and Downstream Signaling Cascades

Activation of the P2X4 receptor by ATP initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. These downstream pathways are cell-type specific and lead to diverse functional outcomes.

-

In Microglia (Neuroinflammation and Neuropathic Pain): In the spinal cord, injury or inflammation leads to the upregulation of P2X4 receptors on microglia. ATP released from damaged neurons or astrocytes activates these receptors, causing Ca2+ influx. This influx is a critical step for the activation of p38 mitogen-activated protein kinase (MAPK). Activated p38 MAPK then drives the synthesis and release of brain-derived neurotrophic factor (BDNF). BDNF acts on TrkB receptors on dorsal horn neurons, leading to a disruption in their chloride ion balance, which in turn causes neuronal hyperexcitability and contributes to the sensation of neuropathic pain.

-

In Macrophages (Inflammation): In peripheral macrophages, P2X4 activation also triggers Ca2+ influx and subsequent p38 MAPK phosphorylation. This signaling cascade can activate cytosolic phospholipase A2 (PLA2), which liberates arachidonic acid, leading to the production and release of the inflammatory mediator prostaglandin E2 (PGE2). P2X4 signaling has also been linked to the activation of the NLRP3 inflammasome, a key component of the innate immune response that leads to the maturation and release of pro-inflammatory cytokines like IL-1β.

-

In Cardiac Myocytes (Cardioprotection): The P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS) in cardiac myocytes. ATP-mediated activation of P2X4 leads to a localized increase in Ca2+, which binds to calmodulin and activates the associated eNOS. This results in the production of nitric oxide (NO), a key signaling molecule in a cardioprotective pathway.

-

In T-Cells (Immune Regulation): P2X4 receptors play a role in the initial steps of T-cell activation and promote the differentiation and activation of Th17 cells, which are involved in various inflammatory and autoimmune conditions.

The signaling pathways are visualized in the diagram below.

Core Mechanism of Action of P2X4 Antagonists

P2X4 antagonists prevent the downstream signaling events by blocking the initial step of cation influx. They achieve this through different molecular mechanisms, primarily competitive and allosteric inhibition.

-

Competitive Antagonism: Competitive antagonists, such as TNP-ATP, bind directly to the orthosteric ATP-binding site on the P2X4 receptor. By occupying this site, they physically prevent ATP from binding and activating the channel.

-

Allosteric Antagonism: Many selective P2X4 antagonists, including the well-studied compound 5-BDBD, function as allosteric inhibitors. These antagonists bind to a site on the receptor that is topographically distinct from the ATP-binding site. Radioligand binding assays have demonstrated that allosteric antagonists like 5-BDBD do not displace the binding of ATP analogs, confirming their non-competitive nature. Binding to this allosteric site induces a conformational change in the receptor that stabilizes it in a closed or non-conducting state, thereby preventing the channel from opening even when ATP is bound to the orthosteric site.

The diagram below illustrates the mechanism of allosteric antagonism.

Quantitative Data: Potency of P2X4 Antagonists

The potency of P2X4 antagonists, measured as the half-maximal inhibitory concentration (IC50), often varies significantly across species. This is a critical consideration for the translation of preclinical research from animal models to human applications. The table below summarizes the IC50 values for several key P2X4 antagonists.

| Antagonist | Human P2X4 IC50 | Rat P2X4 IC50 | Mouse P2X4 IC50 | Notes |

| 5-BDBD | 0.5 - 1.0 µM | 0.75 µM | Insensitive (>100 µM) | Allosteric; potent at human/rat but not mouse. |

| BX-430 | 426 nM | ~30-fold less potent than human | Insensitive (>100 µM) | Allosteric; highly selective for human P2X4. |

| BAY-1797 | ~100 nM | ~100 nM | ~200 nM | High potency across multiple species. |

| PSB-12062 | Potent (nM range) | Potent | Potent (nM range) | Potent antagonist with activity across species. |

| TNP-ATP | 15.2 µM | Potent | Potent | Competitive antagonist; also potent at P2X1/3. |

| PPADS | 34 µM | 42 µM | Potent | Broad-spectrum, non-selective P2 receptor antagonist. |

Experimental Protocols for Antagonist Characterization

The functional characterization of P2X4 receptor antagonists predominantly relies on two key experimental techniques: calcium influx assays and whole-cell patch-clamp electrophysiology.

This high-throughput fluorescence-based assay measures changes in intracellular calcium concentration following receptor activation and inhibition. It is a robust method for determining antagonist potency (IC50).

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells stably expressing the P2X4 receptor of interest (e.g., human, rat, or mouse) are cultured in appropriate media and seeded into 96- or 384-well microplates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. The AM ester group facilitates cell permeability; once inside, cellular esterases cleave the AM group, trapping the active dye in the cytosol.

-

Compound Application: The plate is transferred to a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established. The antagonist compound is added at various concentrations and incubated for a defined period.

-

Agonist Stimulation: The P2X4 receptor is activated by adding a specific concentration of an agonist (e.g., ATP, typically at an EC80 concentration of 1.5 µM).

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular Ca2+, are monitored in real-time.

-

Data Analysis: The peak fluorescence response is measured. The percentage of inhibition for each antagonist concentration is calculated relative to the agonist-only control. An IC50 curve is generated by plotting percent inhibition against the log of the antagonist concentration.

This technique is the gold standard for studying ion channels. It provides a direct measurement of the ionic currents flowing through the P2X4 receptor, allowing for detailed characterization of the antagonist's mechanism of action.

Methodology:

-

Cell Preparation: Cells stably expressing P2X4 receptors are grown to a low density on glass coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope stage and is continuously perfused with an extracellular solution containing physiological ion concentrations.

-

Pipette Preparation: Borosilicate glass micropipettes are pulled to a fine tip with a resistance of 3-5 MΩ and filled with an intracellular solution that mimics the cell's cytosol.

-

Seal Formation and Whole-Cell Configuration: The micropipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. A further pulse of suction ruptures the membrane patch under the pipette, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

-

Current Recording: The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV). ATP is applied to the cell via a rapid perfusion system, which activates P2X4 receptors and elicits an inward cation current that is recorded by the amplifier.

-

Antagonist Application: To test for inhibition, the antagonist is co-applied with ATP. The reduction in the peak amplitude of the ATP-gated current in the presence of the antagonist is measured.

-

Data Analysis: The percentage of current inhibition is calculated to determine the IC50 value. By applying the agonist at different concentrations in the presence of a fixed antagonist concentration, shifts in the agonist dose-response curve can reveal the mechanism of antagonism (e.g., a rightward shift indicates competitive antagonism).

A generalized workflow for characterizing P2X4 antagonists is shown below.

References

The Role of P2X4 Receptors in Neuropathic Pain: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain, a debilitating condition resulting from nerve injury, remains a significant clinical challenge due to the limited efficacy of current treatments. A growing body of evidence has identified the purinergic receptor P2X4 (P2X4R) as a critical mediator in the pathogenesis of neuropathic pain. Expressed predominantly on microglia in the spinal cord, P2X4R activation by extracellular ATP triggers a cascade of signaling events that lead to central sensitization and pain hypersensitivity. This guide provides an in-depth technical overview of the core mechanisms, key experimental data, and methodologies central to understanding the role of P2X4R in neuropathic pain. It is intended to serve as a resource for researchers and professionals involved in the development of novel analgesic therapies targeting this pathway.

The Core Signaling Pathway: From Microglial Activation to Neuronal Hyperexcitability

Following peripheral nerve injury, damaged neurons release signaling molecules that activate microglia in the spinal dorsal horn.[1] A key event in this activation is the significant upregulation of P2X4 receptors, which are otherwise expressed at low levels.[2][3] The binding of extracellular ATP, released from sources including dorsal horn neurons and primary afferents, to these upregulated microglial P2X4Rs is a necessary and sufficient step to initiate the pain cascade.[4][5]

Activation of the P2X4R, an ATP-gated cation channel, leads to an influx of calcium (Ca²⁺) into the microglia. This Ca²⁺ influx initiates a downstream signaling cascade, critically involving the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK). Activated p38 MAPK then drives the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF) from the microglia.

BDNF is the crucial signaling molecule that communicates the microglial activation state to neurons. It binds to its cognate receptor, Tropomyosin receptor kinase B (TrkB), on lamina I neurons in the dorsal horn. This BDNF-TrkB signaling event leads to the downregulation of the potassium-chloride cotransporter KCC2 in these neurons. The reduction in KCC2 function collapses the transmembrane anion gradient, causing a depolarizing shift in the reversal potential for GABA and glycine. Consequently, the actions of these primary inhibitory neurotransmitters become excitatory, leading to a state of disinhibition and aberrant neuronal hyperexcitability. This hyperexcitability manifests as the characteristic symptoms of neuropathic pain, such as tactile allodynia (pain from a normally non-painful stimulus).

Upstream Regulation of P2X4R Expression

The upregulation of P2X4R on microglia is not a default response to nerve injury but is orchestrated by specific signals originating from injured neurons and the extracellular matrix. Several key factors have been identified that drive this process.

-

Chemokine (C-C motif) ligand 21 (CCL21): Following nerve injury, CCL21 is induced in dorsal root ganglion (DRG) neurons and transported to their central terminals in the spinal cord. CCL21 directly acts on microglia to increase the expression of P2X4R. Genetic deletion of CCL21 or its neutralization with antibodies blunts the PNI-induced upregulation of P2X4R and attenuates tactile allodynia.

-

Fibronectin: This extracellular matrix protein is also upregulated in the spinal cord after nerve injury. Fibronectin signaling, acting through integrin receptors on microglia, activates the tyrosine kinase Lyn, which in turn promotes the transcription of the P2X4R gene.

-

Interferon Regulatory Factors (IRF8 and IRF5): These transcription factors are crucial for determining the reactive phenotype of microglia. After nerve injury, IRF8 expression is increased in microglia and promotes the transcription of P2X4R and other genes associated with a pro-nociceptive state. IRF5 has also been implicated in this transcriptional regulation.

Quantitative Data from Preclinical Models

The critical role of P2X4R in neuropathic pain is substantiated by quantitative data from various preclinical models, primarily involving genetic deletion or pharmacological blockade of the receptor.

Genetic Models (P2X4R Knockout Mice)

Studies using P2X4R knockout (p2rx4-/-) mice provide compelling evidence for the necessity of the receptor in developing mechanical allodynia after nerve injury.

| Model | Animal | Measurement | Wild-Type (WT) Response | P2X4R Knockout (KO) Response | Citation(s) |

| Spinal Nerve Injury | Mouse | Paw Withdrawal Threshold (g) | Significant decrease post-injury (allodynia) | Markedly blunted decrease in threshold; no significant allodynia | |

| Sciatic Nerve Injury | Mouse | Mechanical Allodynia | Develops robust allodynia | Fails to develop mechanical hypersensitivity | |

| Spinal Cord Injury | Mouse | Locomotor Function | --- | Improved functional recovery and reduced lesion volume compared to WT |

Note: In P2X4R-null mice, the nerve injury-induced increase in microglial activation markers (e.g., Iba1) is indistinguishable from that in wild-type mice, indicating that P2X4R is essential for the pain phenotype but not for the initial microglial proliferation or activation itself.

Pharmacological Blockade

Pharmacological antagonism of P2X4R has been shown to reverse established neuropathic pain behaviors, highlighting the receptor as a viable therapeutic target.

| Antagonist | Model | Animal | Administration | Dose | Effect on Paw Withdrawal Threshold (PWT) | Citation(s) |

| TNP-ATP | Peripheral Nerve Injury | Rat | Intrathecal | N/A | Rapid and transient reversal of mechanical allodynia | |

| CORM-2 | Chronic Constriction Injury (CCI) | Rat | Intrathecal (repeated) | 20 µg/5 µl | Significantly reduced pain-related behavior; attenuated mechanical hypersensitivity | |

| CORM-2 | Chronic Constriction Injury (CCI) | Rat | Intrathecal (single) | 20 µg/5 µl | Attenuated mechanical hypersensitivity as efficiently as morphine on day 7 post-CCI | |

| NP-1815-PX | Herpetic Pain | Mouse | Intrathecal | N/A | Suppressed induction of mechanical allodynia | |

| NP-1815-PX | Spinal Nerve Transection | Mouse | Intrathecal | N/A | Produced an anti-allodynic effect |

Changes in Molecular Expression

Nerve injury leads to quantifiable changes in the expression of P2X4R and downstream signaling molecules in the spinal cord.

| Molecule | Model | Animal | Time Point | Change in Expression (Ipsilateral Dorsal Horn) | Citation(s) |

| P2X4R (Protein) | Chronic Constriction Injury (CCI) | Rat | Day 7 post-CCI | Significant upregulation | |

| P2X4R (mRNA) | Herpetic Pain (HSV-1) | Mouse | Day 7 post-inoculation | ~2.5-fold increase compared to normal | |

| p-p38 MAPK | Chronic Constriction Injury (CCI) | Male Mouse | Day 7 post-CCI | Significant increase in phosphorylated form | |

| CX3CR1 (Protein) | Spinal Nerve Ligation (SNL) | Rat | Day 3 post-SNL | Peak increase in expression |

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the P2X4R pathway. Below are detailed methodologies for common experiments cited in the literature.

Animal Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used method to induce neuropathic pain by loosely ligating the sciatic nerve.

-

Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat, 240-270g) using an appropriate method (e.g., isoflurane inhalation or sodium pentobarbital injection). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

-

Surgical Preparation: Shave and sterilize the skin on the lateral surface of the mid-thigh.

-

Incision and Exposure: Make a small incision through the skin and fascia over the biceps femoris muscle. Using blunt dissection, separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.

-

Ligation: Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened just enough to cause a slight constriction and briefly impede epineural blood flow, often confirmed by a small twitch of the corresponding limb.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animal to recover. Pain hypersensitivity behaviors typically develop over several days and are robust by day 10-14.

Behavioral Assay: Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.

-

Acclimation: Place the animal in the testing apparatus, which consists of individual clear enclosures on an elevated wire mesh floor. Allow the animal to acclimate for at least 15-30 minutes before testing. The testing environment should be quiet to minimize stress.

-

Stimulation (Electronic von Frey):

-

Position the touch-stimulator unit, which has a rigid filament (e.g., 0.5 mm), directly beneath the mid-plantar surface of the hind paw, avoiding the footpads.

-

Activate the device. The filament will rise and apply a linearly increasing force to the paw.

-

The device automatically records the force (in grams) at which the animal withdraws its paw. This is the PWT.

-

-

Stimulation (Manual von Frey):

-

Apply a series of calibrated monofilaments with different bending forces perpendicularly to the plantar surface of the hind paw until the filament buckles.

-

A positive response is a brisk withdrawal, shaking, or licking of the paw.

-

The 50% withdrawal threshold is typically calculated using the up-down method described by Dixon.

-

-

Data Collection: Take a minimum of three measurements for each paw, with at least a 5-minute interval between stimulations. The average of these readings is used as the final PWT for that time point.

Intrathecal (i.t.) Injection (Non-surgical)

This technique allows for direct delivery of compounds to the spinal cord cerebrospinal fluid (CSF).

-

Animal Restraint: Briefly anesthetize the mouse or rat with isoflurane or restrain it manually. For manual restraint, one person holds the animal firmly by the pelvic girdle.

-

Landmark Identification: Palpate the iliac crests; the line connecting them passes over the L5-L6 intervertebral space.

-

Injection: Insert a 30-gauge, 1/2-inch needle attached to a Hamilton syringe directly on the midline between the L5 and L6 vertebrae. A characteristic tail flick or twitch of the hind limb indicates successful entry into the intrathecal space.

-

Administration: Slowly inject the desired volume (typically 5 µL for mice, 10-20 µL for rats). A "chaser" of sterile saline can be used to ensure full delivery.

-

Recovery: Return the animal to its home cage and monitor for any adverse effects.

Immunohistochemistry (IHC) for P2X4R and Iba1

This protocol allows for the visualization of P2X4R expression specifically in microglia (Iba1-positive cells) in the spinal cord.

-

Tissue Preparation: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). Dissect the lumbar spinal cord (L4-L6) and post-fix in 4% PFA, then transfer to a sucrose solution for cryoprotection.

-

Sectioning: Cut transverse, 20-30 µm free-floating sections using a cryostat.

-

Blocking and Permeabilization: Wash sections in PBS. Incubate for 1-2 hours at room temperature in a blocking buffer containing a detergent (e.g., 0.3% Triton X-100) and a serum (e.g., 3-5% normal goat serum) to block non-specific binding and permeabilize membranes.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with a cocktail of primary antibodies diluted in blocking buffer.

-

Anti-P2X4R (e.g., rabbit polyclonal)

-

Anti-Iba1 (e.g., goat polyclonal, Wako or Abcam) to label microglia.

-

-

Secondary Antibody Incubation: Wash sections extensively in PBS. Incubate for 1-2 hours at room temperature with species-appropriate fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Donkey anti-Goat Alexa Fluor 594).

-

Mounting and Imaging: Wash sections, mount them onto slides with an anti-fade mounting medium, and visualize using a confocal microscope. Co-localization of P2X4R and Iba1 signals will appear as yellow/orange in merged images.

Western Blot for Phosphorylated p38 MAPK

This method quantifies the activation of the p38 MAPK pathway.

-

Tissue Homogenization: Rapidly dissect the ipsilateral dorsal horn of the lumbar spinal cord and homogenize in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of p38 (e.g., anti-p-p38, rabbit polyclonal, 1:500, Cell Signaling).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 and a loading control (e.g., GAPDH) to normalize the p-p38 signal.

Experimental Workflow

A typical preclinical study investigating a potential P2X4R-targeting therapeutic follows a logical progression from model induction to behavioral and molecular analysis.

Conclusion and Future Directions

The evidence strongly implicates the microglial P2X4 receptor as a central player in the pathogenesis of neuropathic pain. The signaling cascade, from ATP-mediated activation to BDNF-induced neuronal disinhibition, provides multiple nodes for therapeutic intervention. Data from genetic and pharmacological studies consistently show that inhibiting P2X4R function alleviates pain hypersensitivity in preclinical models without affecting normal nociception, highlighting its potential for a favorable side-effect profile. Future research and drug development should focus on creating potent, selective, and bioavailable P2X4R antagonists. Understanding the species differences in P2X4R pharmacology will also be crucial for the successful translation of preclinical findings to human clinical trials. Targeting the upstream regulators of P2X4R expression, such as the CCL21 pathway, may also offer novel therapeutic strategies for preventing the transition from acute to chronic pain.

References

- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 2. P2X4R+ microglia drive neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]

- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

P2X4 Receptor Signaling in Microglia: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X4 receptor (P2X4R), an ATP-gated ion channel, has emerged as a critical player in microglia-mediated neuroinflammation and associated pathologies, most notably neuropathic pain.[1][2] Upregulated in activated microglia, the P2X4R initiates a complex signaling cascade that culminates in the release of brain-derived neurotrophic factor (BDNF), leading to neuronal hyperexcitability.[3][4] This guide provides an in-depth examination of the P2X4R signaling pathway in microglia, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support research and therapeutic development in this area.

The Core P2X4 Receptor Signaling Pathway in Microglia

Under pathological conditions such as peripheral nerve injury, microglia in the central nervous system become activated.[5] This activation is characterized by a significant upregulation of P2X4R expression. The binding of extracellular ATP, released from damaged neurons and other cells, to the microglial P2X4R is the initiating event in a signaling cascade with profound downstream consequences.

Activation of the P2X4R, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺) into the microglia. This rise in intracellular calcium is a pivotal event, triggering the activation of p38 mitogen-activated protein kinase (p38 MAPK). The activation of the p38 MAPK pathway initiates two distinct phases of BDNF release: an initial rapid release of pre-existing BDNF stores within minutes, followed by a sustained phase of de novo BDNF synthesis and release that peaks around 60 minutes after stimulation.

The released BDNF then acts on tropomyosin receptor kinase B (TrkB) receptors located on dorsal horn neurons. This interaction leads to the downregulation of the potassium-chloride cotransporter 2 (KCC2), disrupting the chloride ion gradient across the neuronal membrane. The consequence of this altered ion homeostasis is a reduction in the efficacy of GABAergic and glycinergic inhibitory neurotransmission, leading to a state of neuronal disinhibition and contributing to the central sensitization that underlies neuropathic pain.

Signaling Pathway Diagram

References

- 1. P2X4 receptors in activated C8-B4 cells of cerebellar microglial origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglial Activation Modulated by P2X4R in Ischemia and Repercussions in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.elabscience.com [file.elabscience.com]

- 5. Up-Regulation of P2X4 Receptors in Spinal Microglia after Peripheral Nerve Injury Mediates BDNF Release and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel P2X4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel antagonists targeting the P2X4 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, most notably neuropathic pain and inflammation. This document outlines the core signaling pathways, experimental protocols for antagonist characterization, and a logical framework for the drug discovery process.

The P2X4 Receptor and Its Role in Disease

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[1] Predominantly expressed on microglia in the central nervous system, the P2X4 receptor plays a crucial role in neuroinflammation.[2][3] Following nerve injury, P2X4 receptor expression is significantly upregulated in spinal microglia.[2][4] This upregulation is a key step in the pathogenesis of neuropathic pain, leading to the release of brain-derived neurotrophic factor (BDNF) and subsequent alterations in neuronal excitability. Consequently, the P2X4 receptor has emerged as a promising therapeutic target for the development of novel analgesics and anti-inflammatory agents.

P2X4 Signaling Pathway in Microglia

The activation of the P2X4 receptor by ATP initiates a cascade of intracellular events that contribute to central sensitization and chronic pain.

References

- 1. P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. Patch Clamp Protocol [labome.com]

The Structure-Activity Relationship of P2X4 Antagonists: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of the Pharmacological Landscape and Development of Novel P2X4 Receptor Inhibitors

The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for a range of pathologies, most notably neuropathic pain and neuroinflammatory conditions.[1][2][3] Its activation on immune cells like microglia triggers downstream signaling cascades that contribute to the initiation and maintenance of chronic pain states.[1][4] This has spurred considerable interest in the development of potent and selective P2X4 receptor antagonists. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of key P2X4 antagonist scaffolds, details common experimental protocols for their evaluation, and visualizes the critical signaling pathways and experimental workflows.

Core Antagonist Scaffolds and Structure-Activity Relationships

Several distinct chemical scaffolds have been explored for their P2X4 inhibitory activity. The following sections summarize the key SAR findings for prominent antagonist classes, with quantitative data presented in structured tables for comparative analysis.

Benzofuro[3,2-e]diazepin-2-one Derivatives

One of the most well-characterized selective P2X4 receptor antagonists is 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD). Initially identified as a competitive antagonist, subsequent studies suggest it may act via an allosteric mechanism. The SAR for this series highlights the importance of the substitution pattern on the phenyl ring at the 5-position.

| Compound | R1 | IC50 (µM) at human P2X4 | Notes |

| 5-BDBD | 3-Br | 0.5 | Selective antagonist. |

| Analog 1 | 4-Br | > 10 | Positional isomers of the bromo substituent significantly impact activity. |

| Analog 2 | 3-Cl | 1.2 | Substitution with other halogens is tolerated but may reduce potency. |

| Analog 3 | H | > 20 | Unsubstituted phenyl ring leads to a significant loss of activity. |

N-Substituted Phenoxazine and Acridone Derivatives

N-substituted phenoxazines have been identified as a class of potent, allosteric P2X4 antagonists. This series has demonstrated good selectivity over other P2X receptor subtypes.

| Compound | Scaffold | R Group | IC50 (µM) at human P2X4 |

| PSB-12054 | Phenoxazine | Benzyloxycarbonyl | 0.189 |

| PSB-12062 | Phenoxazine | p-Methylphenylsulfonyl | 0.928 - 1.76 (across species) |

| Analog 4 | Acridone | Benzyloxycarbonyl | > 10 |

Piperazine-Based Antagonists

Building upon the structural framework of paroxetine, a series of piperazine-based compounds have been synthesized and evaluated for P2X4 antagonistic activity. These efforts have yielded compounds with improved potency over the parent molecule.

| Compound | Core Structure | Key Substitutions | IC50 (µM) at human P2X4 |

| Paroxetine | Piperidine | 4-(4-fluorophenyl)-3-(4-methoxyphenoxymethyl) | Weak |

| Analog 5 | Piperazine | Naphthalene-2-yloxy group | Potency improved over paroxetine, but with increased lipophilicity and metabolic instability. |

Naphtho[1,2-b]diazepine-2,4(3H)-dione Derivatives

This class of compounds has been explored for its neuroprotective effects, which are mediated through P2X4 antagonism. SAR studies have focused on substitutions on the naphthalene and N-phenyl rings.

| Compound | Key Substitutions | IC50 (µM) at human P2X4 |

| MRS4719 (21u) | 4-pyridyl on N-phenyl ring | 0.503 |

| MRS4596 (22c) | 6-methyl on naphthalene ring | 1.38 |

| Parent Compound (5) | Unsubstituted | ~1.5 |

P2X4 Signaling Pathways

Activation of the P2X4 receptor by ATP leads to cation influx, primarily Ca2+, which initiates downstream signaling cascades implicated in neuroinflammation and pain.

Experimental Protocols for P2X4 Antagonist Characterization

The evaluation of P2X4 antagonist potency and mechanism of action relies on a set of standardized in vitro assays. The two primary methods are calcium influx assays and whole-cell patch-clamp electrophysiology.

Calcium Influx Assay

This high-throughput assay is used to measure changes in intracellular calcium concentration following P2X4 receptor activation in the presence of a test compound.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) or astrocytoma (e.g., 1321N1) cells stably expressing the P2X4 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the P2X4 antagonist.

-

Receptor Activation and Signal Detection: The plate is placed in a fluorescence plate reader. ATP, the endogenous agonist, is added to the wells to activate the P2X4 receptors, and the resulting change in fluorescence intensity is measured over time.

-

Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel modulators as it provides a direct measure of the ion channel's activity.

Methodology:

-

Cell Preparation: Cells expressing P2X4 receptors are grown on glass coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope stage and is continuously perfused with an extracellular solution.

-

Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution.

-

Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: The cell is voltage-clamped, and currents are recorded in response to the application of ATP in the presence and absence of the P2X4 antagonist.

-

Data Analysis: The inhibition of the ATP-gated current by the antagonist is measured to determine its potency and mechanism of action (e.g., competitive vs. non-competitive).

Logical Relationships in SAR Studies

The process of elucidating the structure-activity relationship for a series of P2X4 antagonists is an iterative cycle of design, synthesis, and testing.

Conclusion

The development of selective and potent P2X4 receptor antagonists holds significant promise for the treatment of neuropathic pain and other inflammatory disorders. The diverse chemical scaffolds identified to date provide a strong foundation for further optimization. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation using techniques such as calcium influx assays and patch-clamp electrophysiology, is critical for the successful advancement of novel P2X4-targeted therapeutics from the laboratory to the clinic. The continued exploration of the allosteric binding sites on the P2X4 receptor may offer new avenues for achieving improved selectivity and potency.

References

P2X4 Receptor Expression in Immune Cells: A Technical Guide for Researchers

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a critical component of purinergic signaling, which plays a pivotal role in modulating immune responses.[1][2] Extracellular ATP, often released during cellular stress, damage, or activation, acts as a danger signal that, by activating P2X receptors on immune cells, can trigger a cascade of events including cell migration, cytokine release, and phagocytosis.[2] Among the P2X family, the P2X4 receptor is distinguished by its widespread expression across various immune cell lineages and its unique subcellular localization, predominantly within lysosomal compartments in resting cells.[1][3] This technical guide provides an in-depth overview of P2X4 receptor expression in immune cells, associated signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

P2X4 Receptor Expression in Immune Cells

The P2X4 receptor is expressed on a wide array of immune cells, with its expression level and subcellular localization often changing upon cell activation. This differential expression is critical to the cell-specific functions of the receptor.

Myeloid Cells

Myeloid cells, including macrophages, microglia, dendritic cells, neutrophils, eosinophils, and mast cells, are key players in both innate and adaptive immunity, and many of these express the P2X4 receptor.

-

Macrophages and Microglia: P2X4 receptors are well-documented in macrophages and their central nervous system counterparts, microglia. In these cells, P2X4 is implicated in neuroinflammatory responses and chronic pain. Upon activation, such as with lipopolysaccharide (LPS), microglia can upregulate P2X4 receptor expression.

-

Dendritic Cells (DCs): Dendritic cells express P2X4 receptors, which are involved in the regulation of cytokine release, particularly in synergy with the P2X7 receptor.

-

Neutrophils: The role of P2X4 receptors in neutrophils is an emerging area of research, with studies suggesting their involvement in neutrophil chemoattraction.

-

Eosinophils, Basophils, and Mast Cells: Eosinophils exhibit the highest surface expression of P2X4 among peripheral blood leukocytes. Mast cells also express P2X4 receptors, where their activation can enhance degranulation in response to other stimuli.

Lymphoid Cells

Lymphoid cells, including T and B lymphocytes, also express P2X4 receptors, which contribute to their activation and function.

-

T Lymphocytes: P2X4 receptors are involved in T cell activation, with evidence suggesting their role in calcium signaling and cytokine production.

-

B Lymphocytes: While P2X4 expression is detected on B cells, its functional role in this cell type is less well-characterized compared to other immune cells.

Quantitative Data on P2X4 Receptor Expression

Summarizing the quantitative expression of the P2X4 receptor across different immune cells is crucial for understanding its potential physiological impact. The following tables provide a synopsis of available quantitative data.

Table 1: Relative P2X4 Protein Expression on Human Peripheral Blood Leukocytes

| Immune Cell Type | Relative P2X4 Surface Expression Level | Data Source |

| Eosinophils | High | Flow Cytometry |

| Neutrophils | Intermediate | Flow Cytometry |

| Monocytes | Intermediate | Flow Cytometry |

| Basophils | Low | Flow Cytometry |

| B Cells | Low | Flow Cytometry |

| T Cells | Near Absent | Flow Cytometry |

Data is based on a qualitative ranking from flow cytometry studies.

Table 2: P2X4 mRNA and Protein Expression Changes Upon Immune Cell Activation

| Immune Cell Type | Stimulus | Fold Change (mRNA) | Fold Change (Protein) | Method | Reference |

| Microglia (C8-B4 cells) | Activation | 2.4-fold increase | ~3.5-fold increase (cell surface) | qPCR, Protein Assay | |

| CD8+ T cells | TCR stimulation | - | Nur77 MFI reduced from 893 to 684 in P2rx4-/- | Flow Cytometry |

P2X4 Receptor Signaling Pathways in Immune Cells

Activation of the P2X4 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in an influx of Na⁺ and Ca²⁺. This initial event triggers diverse downstream signaling cascades that are cell-type specific.

Macrophage/Microglia Signaling

In macrophages and microglia, P2X4 receptor activation is strongly linked to pro-inflammatory responses and neuropathic pain. The signaling cascade often involves:

-

ATP Binding and Channel Opening: Extracellular ATP binds to the P2X4 receptor.

-

Cation Influx: Influx of Ca²⁺ and Na⁺ into the cell.

-

Downstream Signaling: Activation of intracellular signaling pathways, such as p38 MAPK.

-

Effector Functions: Release of inflammatory mediators like prostaglandin E₂ (PGE₂) and brain-derived neurotrophic factor (BDNF).

T Cell Signaling

In T lymphocytes, P2X4 receptor signaling is implicated in the amplification of T cell receptor (TCR) signaling and subsequent activation.

-

Basal Activity and TCR Stimulation: Basal ATP release maintains a low level of P2X4 activity. Upon TCR stimulation, ATP release is increased.

-

P2X4 and P2X7 Co-activation: Both P2X4 and the less sensitive P2X7 receptor are activated, leading to Ca²⁺ influx.

-

Ca²⁺ Microdomains: Formation of Ca²⁺ microdomains near the plasma membrane.

-

Downstream Activation: This initial Ca²⁺ signal contributes to global Ca²⁺ responses and the activation of transcription factors like NFAT, leading to cytokine production (e.g., IFN-γ) and proliferation.

Mast Cell Signaling

In mast cells, P2X4 receptor activation alone does not typically induce degranulation but can synergize with other signals to enhance this process.

-

ATP and Co-stimulus: Extracellular ATP activates P2X4 receptors, while a co-stimulus (e.g., prostaglandins via EP3 receptors) activates a G-protein coupled receptor.

-

Parallel Signaling: P2X4 activation leads to Ca²⁺ influx, while the GPCR activates pathways such as PI3K.

-

Synergistic Degranulation: The convergence of these two pathways leads to a synergistic enhancement of mast cell degranulation.

Experimental Protocols

Accurate and reproducible methods are essential for studying P2X4 receptor expression and function. This section provides detailed protocols for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for P2X4 mRNA Expression

This protocol outlines the steps for quantifying P2X4 mRNA levels in isolated immune cells.

1. RNA Isolation:

-

Isolate total RNA from purified immune cell populations (e.g., macrophages, T cells) using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the manufacturer's protocol.

3. qPCR Reaction:

-

Prepare the qPCR reaction mixture using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

-

A typical 20 µL reaction includes: 10 µL of 2x SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and 6 µL of nuclease-free water.

-

Human P2RX4 Primers:

-

Forward: 5'-GTGGCGGATTATGTGATACCAGC-3'

-

Reverse: 5'-CACACAGTGGTCGCATCTGGAA-3'

-

-

Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

4. qPCR Cycling Conditions:

-

Perform the qPCR on a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis to ensure product specificity.

-

5. Data Analysis:

-

Calculate the relative expression of P2X4 mRNA using the 2-ΔΔCt method.

Western Blotting for P2X4 Protein Expression

This protocol details the detection and semi-quantification of P2X4 protein in immune cell lysates.

1. Protein Extraction:

-

Lyse isolated immune cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

2. SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

3. Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against P2X4 (e.g., rabbit anti-P2X4) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control (e.g., β-actin, GAPDH) for normalization.

Flow Cytometry for P2X4 Surface Expression

This protocol describes the analysis of P2X4 expression on the surface of immune cells.

1. Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) or other immune cell populations of interest.

-

Adjust cell concentration to 1 x 10⁷ cells/mL in flow cytometry staining buffer.

2. Fc Receptor Blocking:

-

Block Fc receptors to prevent non-specific antibody binding by incubating cells with an Fc blocking reagent for 10 minutes.

3. Surface Staining:

-

Stain cells with a fluorochrome-conjugated anti-P2X4 antibody (e.g., PE-conjugated anti-human P2X4) and antibodies against other cell surface markers to identify specific immune cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).

-

Incubate for 30 minutes at 4°C in the dark.

4. Washing:

-

Wash the cells twice with flow cytometry staining buffer.

5. Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of P2X4-positive cells and the mean fluorescence intensity (MFI) within each immune cell population.

Immunohistochemistry (IHC) for P2X4 in Tissues

This protocol is for the localization of P2X4-expressing immune cells within tissue sections.

1. Tissue Preparation:

-

Fix fresh tissue in 4% paraformaldehyde and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

4. Staining:

-

Block endogenous peroxidase activity with 3% H₂O₂.

-

Block non-specific binding with normal serum.

-

Incubate with a primary antibody against P2X4 overnight at 4°C.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal with a chromogen such as DAB.

-

Counterstain with hematoxylin.

5. Imaging:

-

Dehydrate, clear, and mount the slides.

-

Image using a bright-field microscope.

Conclusion

The P2X4 receptor is a multifaceted purinergic receptor with diverse and significant roles in the function of the immune system. Its expression across a wide range of immune cells and its dynamic regulation upon activation underscore its importance in both physiological and pathological immune responses. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge of P2X4 expression and signaling in immune cells and offering detailed protocols for its investigation. A deeper understanding of the P2X4 receptor in the immune context holds promise for the development of novel therapeutic strategies for a variety of inflammatory and autoimmune diseases.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to P2X4 Antagonists for Neuroinflammation Research

The P2X4 receptor, an ATP-gated cation channel, has emerged as a critical target in the study of neuroinflammatory processes. Its upregulation and activation, particularly on microglia, are implicated in the pathogenesis of numerous neurological disorders, including neuropathic pain, traumatic brain injury, and neurodegenerative diseases. This guide provides a comprehensive overview of a representative P2X4 antagonist, its mechanism of action, preclinical data, and detailed experimental protocols for its application in neuroinflammation studies. For the purpose of this guide, we will focus on the well-characterized antagonist 5-BDBD as a representative "P2X4 antagonist-1".

Introduction: The P2X4 Receptor in Neuroinflammation

The P2X4 receptor is a member of the purinergic P2X family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] In the central nervous system (CNS), P2X4 is expressed in various cells, including neurons and glial cells like microglia.[2][3] Under pathological conditions such as nerve injury or inflammation, damaged cells release ATP, leading to the activation of P2X4 receptors on microglia.[4][5]

This activation triggers a cascade of downstream signaling events, including:

-

Cation Influx: Activation of the P2X4 channel leads to an influx of cations, most notably Ca2+.

-

MAPK Activation: The rise in intracellular Ca2+ activates signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway.

-

Neurotransmitter and Cytokine Release: Activated microglia release various substances, including brain-derived neurotrophic factor (BDNF), which can lead to pain hypersensitivity, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Inflammasome Activation: P2X4 activation has been linked to the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the inflammatory response.

Given its central role in initiating and propagating neuroinflammatory signals, the P2X4 receptor is a promising therapeutic target.

Profile of a P2X4 Antagonist: 5-BDBD

5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a selective and commonly studied antagonist of the P2X4 receptor. It acts as a benzodiazepine derivative and has been shown to cross the blood-brain barrier, making it suitable for in vivo studies of CNS disorders.

Mechanism of Action: 5-BDBD is reported to be an allosteric, non-competitive antagonist of the P2X4 receptor. It inhibits ATP-induced currents and Ca2+ responses in cells expressing the receptor. By blocking the P2X4 receptor, 5-BDBD can prevent microglial activation and the subsequent release of inflammatory mediators, thereby attenuating neuroinflammation.

Quantitative Data: P2X4 Receptor Antagonists

Several small molecules have been developed to target the P2X4 receptor. Their potency varies across species and experimental conditions.

| Antagonist | Target Receptor(s) | IC50 Value | Species | Reference |

| 5-BDBD | Human P2X4 | ~0.5 - 1.0 µM | Human, Rat, Mouse | |

| BX430 | Human P2X4 | < 100 nM | Human (less potent on rat) | |

| BAY-1797 | P2X4 | ~100 nM | Human, Rat | |

| NP-1815-PX | P2X4 | Potent antagonist | Mammalian | |

| PSB-12062 | P2X4 | Low micromolar range | Not specified | |

| TNP-ATP | Non-selective P2X | Micromolar range | Not specified |

Signaling Pathways and Mechanisms

The signaling cascade initiated by P2X4 activation in microglia is a key driver of neuroinflammation. Antagonists like 5-BDBD interrupt this pathway at its origin.

Caption: P2X4 receptor signaling cascade in microglia and point of antagonist intervention.

Experimental Protocols and Methodologies

The following protocols are synthesized from published studies investigating the effects of P2X4 antagonists on neuroinflammation.

In Vivo Animal Model of Neuroinflammation

This protocol describes a general workflow for inducing neuroinflammation and assessing the efficacy of a P2X4 antagonist.

Objective: To determine if P2X4 Antagonist-1 attenuates neuroinflammation and its behavioral consequences in a rodent model.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats

-

Neuroinflammation-inducing agent (e.g., Lipopolysaccharide (LPS), or surgical model like Chronic Constriction Injury (CCI) or Traumatic Brain Injury (TBI))

-

P2X4 Antagonist-1 (e.g., 5-BDBD) dissolved in a suitable vehicle (e.g., saline, DMSO)

-

Behavioral testing apparatus (e.g., Morris Water Maze for cognition, von Frey filaments for mechanical allodynia)

-

Reagents for molecular analysis (ELISA kits, antibodies for Western blot and Immunohistochemistry)

Procedure:

-

Acclimatization: House animals under standard conditions for at least one week before the experiment.

-

Baseline Testing: Conduct baseline behavioral tests to establish normal cognitive or sensory function.

-

Induction of Neuroinflammation:

-

Surgical Model (e.g., Tibial Fracture): Perform surgery under anesthesia (e.g., sevoflurane) to induce a peripheral injury known to cause central neuroinflammation.

-

TBI Model: Use a controlled cortical impact (CCI) device to induce a focal brain injury.

-

-

Antagonist Administration:

-

Systemic Injection: Administer 5-BDBD or vehicle via intraperitoneal (i.p.) injection. A typical regimen could be daily for 3-7 consecutive days post-injury.

-

Direct CNS Delivery: For targeted delivery, use an implanted osmotic pump to continuously infuse the antagonist directly into the brain ventricles or near the injury site.

-

-

Post-Treatment Behavioral Assessment: At selected time points post-injury (e.g., Day 3, 7, 14), repeat the behavioral tests to assess cognitive deficits or pain hypersensitivity.

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

-

Collect brain and spinal cord tissue (e.g., hippocampus, dorsal horn).

-

Immunohistochemistry (IHC): Process tissue sections to visualize microglial activation using markers like Iba-1.

-

Western Blot: Homogenize fresh tissue to quantify the expression levels of P2X4, NLRP3, and other proteins of interest.

-

ELISA: Use tissue homogenates to measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Caption: A generalized experimental workflow for evaluating P2X4 antagonists in vivo.

In Vitro Microglia Activation Assay

Objective: To confirm the direct effect of P2X4 Antagonist-1 on ATP-stimulated primary microglia or microglial cell lines (e.g., BV2).

Procedure:

-

Cell Culture: Culture primary microglia or BV2 cells in appropriate media.

-

Pre-treatment: Incubate cells with varying concentrations of the P2X4 antagonist (e.g., 5-BDBD) or vehicle for 30-60 minutes.

-

Stimulation: Add ATP (agonist) to the culture media to a final concentration known to activate P2X4 receptors (e.g., 100 µM - 1 mM).

-

Endpoint Analysis:

-

Cytokine Release: After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant and measure the levels of IL-1β, IL-6, and TNF-α using ELISA.

-

Calcium Imaging: Use a fluorescent Ca2+ indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium concentration immediately following ATP stimulation in the presence or absence of the antagonist.

-

Western Blot: Lyse the cells to analyze the phosphorylation status of p38 MAPK or other signaling proteins.

-

Conclusion

P2X4 receptor antagonists represent a promising class of compounds for the study and potential treatment of conditions driven by neuroinflammation. By blocking the initial ATP-mediated activation of microglia, these antagonists can effectively suppress the downstream production of pro-inflammatory cytokines and mitigate the pathological consequences. The protocols and data presented in this guide offer a framework for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of targeting the P2X4 receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Implication of Neuronal Versus Microglial P2X4 Receptors in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of P2X4/NLRP3 Pathway-Mediated Neuroinflammation in Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric modulation of the P2X4 receptor

An In-depth Technical Guide to the Allosteric Modulation of the P2X4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The P2X4 Receptor

The P2X4 receptor (P2X4R) is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1] As a member of the P2X family, it assembles into a trimeric structure, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2][3] The crystal structure of the zebrafish P2X4 receptor revealed a unique "dolphin-like" shape for each subunit.[4][5] Upon activation by ATP, P2X4R forms a non-selective cation channel, permitting the influx of Na+, K+, and notably, Ca2+, for which it has the highest permeability among P2X family members.

P2X4R is broadly expressed across various tissues but is distinguished by its preferential localization to lysosomes, where its activity is regulated by pH. This receptor is integral to numerous physiological and pathophysiological processes, including neuroinflammation, neuropathic pain, immune cell function, and cardiovascular regulation. In the immune system, P2X4R activation on cells like microglia and macrophages triggers inflammatory signaling cascades. For instance, its activation in microglia is a critical step in the signaling pathway that leads to neuropathic pain. This diverse functionality makes the P2X4 receptor a compelling target for therapeutic intervention.

The Principle of Allosteric Modulation

Allosteric modulation refers to the regulation of a receptor's activity by a ligand binding to a site topographically distinct from the orthosteric site where the endogenous agonist (ATP, in this case) binds. These allosteric sites provide an alternative avenue for controlling receptor function.

-

Positive Allosteric Modulators (PAMs): These compounds enhance the receptor's response to the agonist. They can increase the agonist's potency or efficacy, or both, often by stabilizing the open conformation of the channel.

-

Negative Allosteric Modulators (NAMs): These compounds reduce the receptor's response to the agonist. They typically act non-competitively to inhibit channel function.

Targeting allosteric sites is a promising strategy in drug development. It can offer greater subtype selectivity compared to orthosteric ligands that must bind to the highly conserved ATP pocket, and allows for a more subtle "tuning" of receptor activity rather than simple activation or blockade.

Allosteric Modulators of the P2X4 Receptor

The pharmacological toolkit for P2X4R has expanded significantly with the discovery of selective allosteric modulators.

Positive Allosteric Modulators (PAMs)

PAMs of the P2X4 receptor are valuable tools for studying its function and hold therapeutic potential for conditions like alcohol use disorder.

Ivermectin (IVM) is the most extensively studied P2X4 PAM. This anti-parasitic drug potentiates P2X4R-mediated currents by binding to an allosteric site. Initial studies suggested this site was within the transmembrane domains, where IVM stabilizes the open channel state, thereby increasing ATP potency, augmenting the maximal current response, and dramatically slowing the channel's deactivation rate. More recent evidence also points to a potential binding pocket in the extracellular domain. IVM appears to have two separate binding sites with different affinities: a high-affinity site that reduces channel desensitization and a low-affinity site that stabilizes the open state.

Other PAMs include:

-

Avermectin Analogs: Compounds structurally related to ivermectin, such as avermectin, emamectin, selamectin, and moxidectin, also exhibit positive modulator activity at P2X4R.

-

Divalent Cations: Zinc (Zn2+) potentiates P2X4R activity by binding to an allosteric site in the extracellular domain.

-

"Click" Ligands: Novel synthetic PAMs, such as the MSK compounds, have been developed using click chemistry, targeting both ion conductance and receptor deactivation.

Negative Allosteric Modulators (NAMs)

NAMs are being investigated primarily for their potential in treating neuropathic and inflammatory pain.

BX430 is a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor. It binds to an extracellular allosteric site, distinct from the ATP binding pocket, to inhibit channel function. A key characteristic of BX430 is its species specificity; it is a potent inhibitor of human and zebrafish P2X4R but has no effect on the rat and mouse orthologs. It shows high selectivity for P2X4 over other P2X subtypes.

Other NAMs include:

-

Paroxetine: This selective serotonin reuptake inhibitor (SSRI) has been identified as an allosteric antagonist of P2X4 receptors.

-

5-BDBD: Initially considered a competitive antagonist, evidence suggests 5-BDBD acts as a negative allosteric modulator.

-

PSB-12054: An N-substituted phenoxazine derivative that acts as a potent and selective allosteric antagonist.

-

Ethanol: Pharmacologically relevant concentrations of ethanol act as a negative modulator of P2X4R function.

Quantitative Data on P2X4R Allosteric Modulators

Table 1: Positive Allosteric Modulators (PAMs) of the P2X4 Receptor

| Compound | Type | Target Species | Potency (EC50) | Key Effects |

| Ivermectin | PAM | Human, Rat | ~0.25 µM (for potentiation) | Increases Imax, slows deactivation, reduces desensitization |

| Zinc (Zn2+) | PAM | Rat | Not specified | Potentiates ATP-evoked currents |

| MSK-9 | PAM | Not specified | Not specified | Increases Imax and reduces receptor deactivation |

Table 2: Negative Allosteric Modulators (NAMs) of the P2X4 Receptor

| Compound | Type | Target Species | Potency (IC50) | Key Effects |

| BX430 | NAM | Human, Zebrafish | 0.54 µM (human) | Noncompetitive allosteric inhibition; no effect on rat/mouse P2X4R |

| Paroxetine | NAM | Mammalian | Not specified | Allosteric antagonism |

| PSB-12054 | NAM | Human, Rat, Mouse | 0.189 µM (human) | Potent and selective allosteric antagonist |

| 5-BDBD | NAM | Human, Rat, Mouse | Not specified | Allosteric antagonism |

Key Signaling Pathways and Visualizations

Allosteric modulation of P2X4R influences critical downstream signaling cascades.

P2X4R Signaling in Microglia and Neuropathic Pain

In the spinal cord, peripheral nerve injury upregulates P2X4R expression on microglia. Subsequent activation by ATP triggers a signaling cascade that is central to pain hypersensitivity. The influx of Ca2+ through P2X4R activates p38 mitogen-activated protein kinase (MAPK), which drives the synthesis and release of brain-derived neurotrophic factor (BDNF). BDNF then acts on TrkB receptors on dorsal horn neurons, leading to the disinhibition of pain transmission pathways.

P2X4R-eNOS Signaling in Cardiovascular Regulation

In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS). Stimulation of P2X4R by ATP causes a localized increase in intracellular Ca2+, which binds to calmodulin and activates the associated eNOS enzyme. The resulting production of nitric oxide (NO) leads to downstream effects, including the activation of soluble guanylyl cyclase (sGC) and protein kinase G (PKG), which play protective roles in cardiac function.

Logical Workflow for Allosteric Modulator Screening

The discovery of novel P2X4R allosteric modulators typically follows a structured screening cascade to identify and characterize compounds with the desired activity and selectivity.

Key Experimental Protocols

Studying the allosteric modulation of P2X4R requires a combination of functional and biochemical assays.

Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the ion channel activity of P2X4R.

-

Objective: To record ATP-evoked currents and quantify the effect of allosteric modulators on current amplitude, activation, deactivation, and desensitization kinetics.

-

General Protocol:

-

Cell Preparation: Use a cell line (e.g., HEK293) stably or transiently expressing the P2X4 receptor of interest.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration using an appropriate amplifier (e.g., Axopatch 200B). Patch electrodes should have a resistance of 3-5 MΩ.

-

Solutions: Use an intracellular solution in the patch pipette and an extracellular solution in the bath.

-

Compound Application: Apply a specific concentration of ATP to evoke a baseline current. Following a washout period, pre-incubate the cell with the allosteric modulator for a defined period (e.g., 2 minutes) before co-applying it with ATP.

-

Data Analysis: Measure the peak current amplitude, time to peak, and the time constant of current decay (deactivation) after agonist washout. Compare these parameters in the absence and presence of the modulator.

-

Intracellular Calcium Imaging

This fluorescence-based method provides a high-throughput-compatible way to assess P2X4R channel activity by measuring a key downstream signal.

-

Objective: To measure changes in intracellular calcium ([Ca2+]i) following P2X4R activation and its modulation.

-

General Protocol:

-

Cell Preparation: Plate P2X4R-expressing cells (or native cells like THP-1 macrophages) on glass coverslips.

-

Dye Loading: Load the cells with a cell-permeable fluorescent Ca2+ indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.

-

Imaging: Mount the coverslip on a fluorescence microscope equipped with a perfusion system.

-

Stimulation: Acquire a baseline fluorescence reading. Perfuse the cells with ATP to evoke a Ca2+ response. After washout and return to baseline, apply the allosteric modulator followed by co-application with ATP.

-

Data Analysis: Quantify the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the relative change in [Ca2+]i.

-

Fluorescent Dye Uptake Assay

This assay is used to study the phenomenon of P2X4 pore dilation, which can be influenced by allosteric modulators.

-

Objective: To assess the permeation of large organic cations through the P2X4R pore under sustained activation, a hallmark of pore dilation.

-

General Protocol:

-

Cell Preparation: Use P2X4R-expressing cells.

-

Solutions: Prepare an extracellular solution containing a large fluorescent cation (e.g., YO-PRO-1 or N-Methyl-D-glucamine, NMDG+).

-

Stimulation: Stimulate the cells with ATP in the presence of the fluorescent dye, with or without pre-incubation of an allosteric modulator. Ivermectin is known to promote pore dilation, while antagonists like BX430 can suppress it.

-

Measurement: Measure the uptake of the fluorescent dye into the cells over time using a fluorescence plate reader or microscope.

-

Data Analysis: Compare the rate and extent of dye uptake under different conditions. An increase in uptake indicates enhanced pore dilation.

-

Conclusion

The P2X4 receptor is a multifaceted ion channel with significant implications for human health, particularly in the realms of pain, inflammation, and cardiovascular disease. The discovery and characterization of potent and selective allosteric modulators have been instrumental in dissecting its complex biology. These compounds, which bind to sites distinct from the ATP-binding pocket, allow for a sophisticated level of control over channel gating and signaling. As this technical guide has outlined, a combination of electrophysiological, imaging, and biochemical techniques is essential for characterizing these modulators and understanding their impact on the intricate signaling pathways governed by P2X4R. The continued development of novel PAMs and NAMs, guided by these experimental approaches and a growing understanding of the receptor's structure, holds immense promise for the development of new classes of therapeutics.

References

- 1. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]

- 2. Structural Insights into the Function of P2X4: An ATP-Gated Cation Channel of Neuroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolving the Ionotropic P2X4 Receptor Mystery Points towards a New Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Species differences in P2X4 receptor pharmacology

An In-depth Technical Guide on Species Differences in P2X4 Receptor Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key therapeutic target for various cardiovascular, inflammatory, and neurological disorders.[1][2][3] It is widely expressed in the immune and central nervous systems.[4] As preclinical drug development often relies on animal models, understanding the pharmacological differences of P2X4 receptor orthologues across species is critical for the successful translation of research findings.[1] This guide provides a systematic comparison of P2X4 receptor pharmacology in humans, rats, and mice, detailing agonist and antagonist profiles, experimental protocols, and relevant signaling pathways.

Quantitative Data on Agonist and Antagonist Potency

Significant species-dependent variations exist in the potency of P2X4 receptor ligands. The following tables summarize the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists across human, rat, and mouse P2X4 receptors.

Table 1: Comparative Potency of P2X4 Receptor Agonists (EC50 in µM)

| Agonist | Human P2X4 | Rat P2X4 | Mouse P2X4 | Key Observations |

| ATP | 0.747 ± 0.180 | ~0.269 | 0.565 ± 0.085 | ATP is a potent agonist across all three species with similar EC50 values. |

| 2-MeSATP | 2 ± 0.2 | Not specified | 8 ± 2 | 2-MeSATP is a partial agonist at both human and mouse P2X4, with slightly higher potency at the human receptor. |

| BzATP | ~0.166 | Insensitive up to 100 µM | 2.92 | Significant species differences, with the rat P2X4 receptor being notably insensitive to BzATP. |

| CTP | 20 ± 4 | Not specified | 10 ± 1 | CTP is a partial agonist at human P2X4 but a full agonist at the mouse receptor. |

Table 2: Comparative Potency of P2X4 Receptor Antagonists (IC50 in µM)

| Antagonist | Human P2X4 | Rat P2X4 | Mouse P2X4 | Key Observations |

| 5-BDBD | 1 ± 0.3 | 0.75 | Insensitive | Potent antagonist at human and rat P2X4 receptors but not at the mouse receptor. |

| BX-430 | 0.426 ± 0.162 | >10 | Insensitive up to 100 µM | Displays excellent selectivity for human over mouse P2X4. |

| PSB-12062 | 0.248 ± 0.041 | 0.928 - 1.76 | 3 ± 2 | Shows modest selectivity for human over mouse P2X4. |

| BAY-1797 | 0.210 ± 0.074 | ~0.100 | 0.141 ± 0.024 | A potent antagonist with similar activity across all three species. |

| PPADS | 34 ± 16 | Not specified | 42 ± 14 | A broad-spectrum antagonist that inhibits human and mouse P2X4 equipotently. |

| TNP-ATP | 17 ± 5 | Not specified | 93 ± 4 | Displays selectivity for human over mouse P2X4. |

Experimental Protocols

The characterization of species-specific P2X4 receptor pharmacology relies on robust experimental techniques.

Calcium Influx Assays

This high-throughput method is used to measure changes in intracellular calcium concentration following receptor activation.

-

Cell Line Generation: Stably transfect a suitable host cell line, such as 1321N1 astrocytoma or HEK293 cells, with the P2X4 receptor orthologue of interest (human, rat, or mouse).

-

Cell Culture: Culture the stably expressing cell lines in appropriate media.

-

Assay Preparation: Seed the cells into 96-well or 384-well plates and allow them to adhere.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Addition: Use an automated liquid handler to add antagonists at various concentrations, followed by the addition of an agonist (e.g., ATP at its EC80 concentration).

-

Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.

-

Data Analysis: Calculate the change in fluorescence to determine the agonist-induced calcium influx. For antagonists, determine the concentration-dependent inhibition of the agonist response and calculate the IC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X4 receptor.

-

Cell Preparation: Culture and transfect mammalian cells (e.g., HEK293) with the desired P2X4 receptor construct.

-